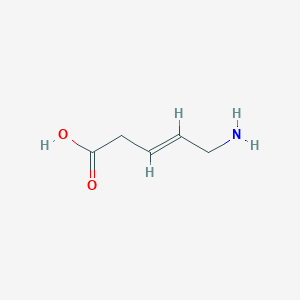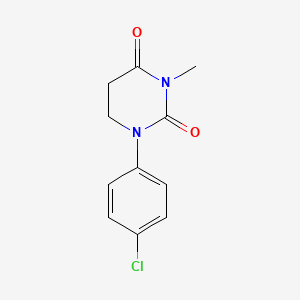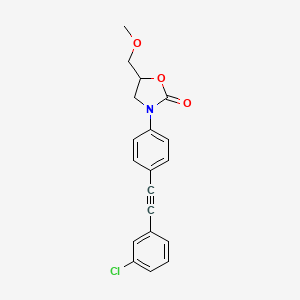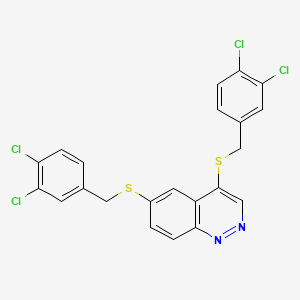
4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline is a chemical compound with the molecular formula C22H14Cl4N2S2 and a molecular weight of 512.302 g/mol It is characterized by the presence of two 3,4-dichlorobenzylthio groups attached to a cinnoline core
Métodos De Preparación
The synthesis of 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline typically involves the reaction of 4,6-dichlorocinnoline with 3,4-dichlorobenzylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .
Análisis De Reacciones Químicas
4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced products.
Aplicaciones Científicas De Investigación
4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .
Comparación Con Compuestos Similares
4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline can be compared with other similar compounds, such as:
4,6-Bis((3,4-dichlorophenyl)methyl)thio)cinnoline: This compound has a similar structure but with phenyl groups instead of benzyl groups.
4,6-Dichlorocinnoline: The parent compound without the benzylthio groups.
3,4-Dichlorobenzylthiol: The thiol precursor used in the synthesis of the target compound.
Propiedades
Número CAS |
6957-44-4 |
|---|---|
Fórmula molecular |
C22H14Cl4N2S2 |
Peso molecular |
512.3 g/mol |
Nombre IUPAC |
4,6-bis[(3,4-dichlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C22H14Cl4N2S2/c23-17-4-1-13(7-19(17)25)11-29-15-3-6-21-16(9-15)22(10-27-28-21)30-12-14-2-5-18(24)20(26)8-14/h1-10H,11-12H2 |
Clave InChI |
OVBOZUJIYJCQCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CSC2=CC3=C(C=C2)N=NC=C3SCC4=CC(=C(C=C4)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide](/img/structure/B15214736.png)
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
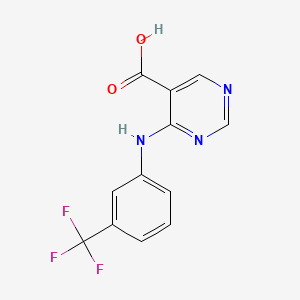
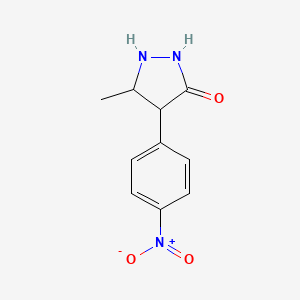
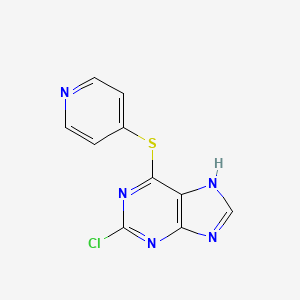
![4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B15214775.png)

![1-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]-2-chloroethan-1-one](/img/structure/B15214793.png)
![2-Aminocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B15214795.png)
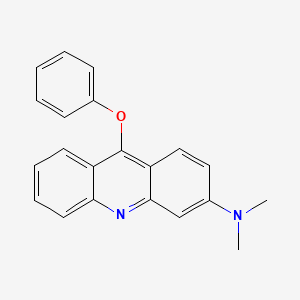
![4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one](/img/structure/B15214805.png)
